Diethyl selenide

Overview

Description

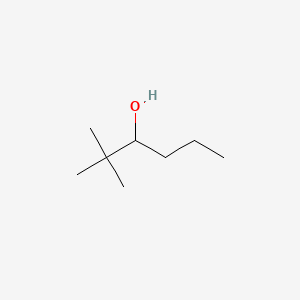

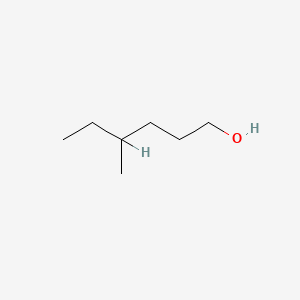

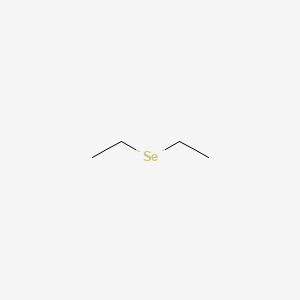

Diethyl selenide is an organoselenium compound with the formula C4H10Se . It was first reported in 1836, making it the first organoselenium compound to be discovered . It is the selenium analogue of diethyl ether and has a strong and unpleasant smell . It has been detected in biofuel produced from plantain peel and is also a minor air pollutant in some areas .

Synthesis Analysis

Diethyl selenide may be prepared by a substitution reaction similar to the Williamson ether synthesis: reaction of a metal selenide, such as sodium selenide, with two equivalents of ethyl iodide or similar reagent to supply the ethyl groups . Various classes of selenium compounds and their classical and newly reported synthesis strategies have been described .Molecular Structure Analysis

The molecular structure of Diethyl selenide is C4H10Se . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The pulse laser energy is sufficient to break both C-X (X=Se, Te) bonds and by an unimportant role of cleavage of the C2H5 radical (and its subsequent combination and disproportionation reactions) .Physical And Chemical Properties Analysis

Diethyl selenide is a colorless liquid with a density of 1.232 g/ml . It has a melting point of -87 °C and a boiling point of 108 °C .Scientific Research Applications

Anticancer and Chemopreventive Applications

Diethyl selenide has been studied for its potential in cancer prevention and treatment . Research indicates that certain organoselenium compounds, including diethyl selenide, may exhibit anticancer and chemopreventive activities . These compounds can function as antioxidants, prooxidants, and redox-modulating agents, which are crucial in the body’s defense against cancerous cells .

Applications in Materials Science

In the realm of materials science , diethyl selenide is utilized for its non-aqueous solubility, which is beneficial in the production of solar cells and water treatment systems . It’s also involved in the synthesis of binary or ternary metal selenides used in supercapacitors , photovoltaic devices , and sodium ion batteries (SIBs) .

Biochemical Role and Drug Delivery

Diethyl selenide plays a significant role in biochemical systems , particularly as a part of selenoenzymes that maintain health. It’s also explored for its use in diagnostic and therapeutic functions , including targeted drug delivery systems .

Pharmacological Significance

In pharmacology , diethyl selenide and related selenocompounds are being investigated for their therapeutic potential. They are considered for treating various diseases, including COVID-19 , and as antioxidants , radioprotectors , and neuroprotective agents . Their application extends to treating bipolar disorders, hearing loss, and as inhibitors of HIV .

Electronics and Sensor Applications

The unique electronic properties of organoselenium compounds, including diethyl selenide, make them suitable for use in electro-optic devices and sensors . They are integral to the development of semi- and superconductors .

Solar Energy Conversion

Diethyl selenide-related compounds are being researched for their application in solar energy conversion . They are part of the ongoing development of more efficient dye-sensitized solar cells (DSSCs) and tandem solar cells , which are critical for enhancing solar power conversion efficiency .

Mechanism of Action

Target of Action

Diethyl selenide is an organoselenium compound Organoselenium compounds, including diethyl selenide, have been reported to exhibit anticancer and chemopreventive activity .

Mode of Action

Organoselenium compounds are known to exhibit antioxidant, prooxidant, and redox-modulating activities . These compounds can interact with their targets, leading to changes in the redox state of the cell, which can influence various cellular processes .

Biochemical Pathways

Diethyl selenide, like other organoselenium compounds, may affect various biochemical pathways. For instance, it has been suggested that these compounds can modulate redox signaling effects, which are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species .

Pharmacokinetics

The pharmacokinetic properties of organoselenium compounds can significantly impact their bioavailability and therapeutic potential .

Result of Action

Organoselenium compounds have been reported to exhibit promising anticancer, cytotoxic, and radioprotective effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl selenide. For instance, it has been detected in biofuel produced from plantain peel , suggesting that its presence in the environment could potentially influence its action. Furthermore, Diethyl selenide is considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Safety and Hazards

Future Directions

The research in the area of design and synthesis of selenium (Se) compounds has achieved a paramount position due to the extraordinary properties of Se compounds making their impact in various aspects of human life . Currently, the Se compounds are making strides in biochemistry, chemical biology, human health-related applications, material science, in developing organic synthesis strategies—catalysts or reagents, as ligands in coordination chemistry for exploring fundamental chemistry, diverse industrial and agricultural applications .

properties

IUPAC Name |

ethylselanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCDAWARCQFJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211768 | |

| Record name | Selenide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl selenide | |

CAS RN |

627-53-2 | |

| Record name | Diethyl selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenide, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenide, diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of diethyl selenide?

A1: Diethyl selenide possesses the molecular formula C4H10Se, with a molecular weight of 109.13 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, vibrational frequencies associated with the selenium part have been analyzed through local symmetry coordinates, revealing key force constants []. This information is crucial for understanding its structural dynamics and behavior in various chemical environments.

Q2: How does the choice of selenium precursor impact the properties of ZnSe1−ySy epitaxial layers?

A3: Substituting the commonly used hydrogen selenide (H2Se) with diethyl selenide in metalorganic chemical vapor deposition (MOCVD) of ZnSe1−ySy layers results in a more linear relationship between sulfur incorporation and gas phase reactant ratios []. This suggests improved control over the final material composition, a critical factor in optimizing the properties of ZnSe1−ySy for optoelectronic applications.

Q3: Does the research discuss any catalytic applications of diethyl selenide?

A3: The provided research doesn’t delve into the catalytic properties of diethyl selenide. Its applications primarily focus on its role as a precursor in material science and its analytical significance in selenium speciation studies.

Q4: Has computational chemistry been employed to study diethyl selenide?

A5: Yes, Density Functional Theory (DFT) calculations have been utilized to compare the adsorption behavior of diethyl selenide and diethyl sulfide on the Ge(100)-2 x 1 surface []. Results indicate that the Se-Ge dative bond in diethyl selenide is stronger than the O-Ge bond in diethyl ether, showcasing the influence of the chalcogen atom on bonding strength []. These findings offer valuable insights into surface interactions relevant for material science applications.

Q5: Does the research provide insights into the structure-activity relationship of diethyl selenide and its analogues?

A6: While the research doesn't explicitly focus on traditional SAR studies related to biological activity, it provides insights into the influence of structural variations on physicochemical properties. For example, replacing oxygen with sulfur or selenium in organic molecules like ethers and sulfides significantly impacts their adsorption behavior on germanium surfaces []. This highlights the importance of the chalcogen atom in dictating intermolecular interactions.

Q6: How stable is diethyl selenide under various conditions, and are there strategies to enhance its stability?

A7: The research primarily focuses on the stability of diethyl selenide derivatives, particularly in the context of thin film deposition []. It doesn't extensively discuss the stability of pure diethyl selenide under various storage or environmental conditions. Further investigation is needed to explore its long-term stability and develop potential stabilization strategies.

Q7: What safety precautions are essential when handling diethyl selenide?

A7: Although not explicitly addressed in the provided research, handling diethyl selenide demands stringent safety measures due to its potential toxicity. Appropriate personal protective equipment, including gloves and respiratory protection, is crucial to minimize exposure risks. It's essential to work in well-ventilated areas and adhere to established safety protocols for handling hazardous chemicals.

Q8: What analytical techniques are commonly employed for the detection and quantification of diethyl selenide?

A9: Gas chromatography coupled with various detectors, such as mass spectrometry (GC/MS) [], atomic emission spectroscopy (GC-MIP-AES), and atomic fluorescence spectroscopy (GC-AFS), has proven effective for identifying and quantifying volatile organoselenium compounds, including diethyl selenide []. These techniques offer the sensitivity and selectivity required for analyzing trace amounts of these compounds in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.